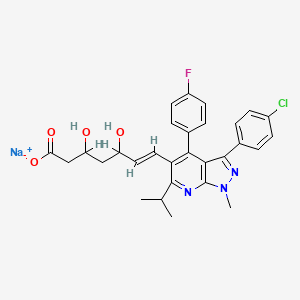

6-Heptenoic acid, 7-(3-(4-chlorophenyl)4-(4-fluorophenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, monosodium salt

Beschreibung

6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, Mononatriumsalz ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen, Pyrazolo-Pyridinyl-Gruppen und Heptensäure aufweist.

Eigenschaften

CAS-Nummer |

126274-05-3 |

|---|---|

Molekularformel |

C29H28ClFN3NaO4 |

Molekulargewicht |

560.0 g/mol |

IUPAC-Name |

sodium;(E)-7-[3-(4-chlorophenyl)-4-(4-fluorophenyl)-1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C29H29ClFN3O4.Na/c1-16(2)27-23(13-12-21(35)14-22(36)15-24(37)38)25(17-6-10-20(31)11-7-17)26-28(33-34(3)29(26)32-27)18-4-8-19(30)9-5-18;/h4-13,16,21-22,35-36H,14-15H2,1-3H3,(H,37,38);/q;+1/p-1/b13-12+; |

InChI-Schlüssel |

FUMHSPMYMWCXHU-UEIGIMKUSA-M |

Isomerische SMILES |

CC(C)C1=NC2=C(C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |

Kanonische SMILES |

CC(C)C1=NC2=C(C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)C(=NN2C)C4=CC=C(C=C4)Cl.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, Mononatriumsalz beinhaltet in der Regel mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Pyrazolo-Pyridinyl-Kerns beginnen, gefolgt von der Einführung der Chlorphenyl- und Fluorphenyl-Gruppen durch elektrophile aromatische Substitutionsreaktionen. Die letzten Schritte beinhalten die Addition der Heptensäure-Einheit und die Bildung des Mononatriumsalzes.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich großtechnische organische Synthesetechniken beinhalten, einschließlich der Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten sicherzustellen. Reinigungsverfahren wie Umkristallisation, Chromatographie und Lösungsmittelextraktion würden verwendet, um das Endprodukt in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxygruppen, was zur Bildung von Ketonen oder Aldehyden führt.

Reduktion: Reduktionsreaktionen könnten die aromatischen Ringe oder den Pyrazolo-Pyridinyl-Kern angreifen, wodurch die elektronischen Eigenschaften der Verbindung möglicherweise verändert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile (z. B. Amine, Thiole) werden unter Bedingungen wie sauren oder basischen Umgebungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde ergeben, während Substitutionsreaktionen neue funktionelle Gruppen an den aromatischen Ringen einführen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene chemische Modifikationen, wodurch sie zu einem wertvollen Zwischenprodukt in der organischen Synthese wird.

Biologie

In der biologischen Forschung kann die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. Enzyminhibition, Rezeptorbindung oder antimikrobielle Eigenschaften. Ihre strukturellen Merkmale deuten darauf hin, dass sie auf bestimmte Weise mit biologischen Makromolekülen interagieren könnte.

Medizin

In der pharmazeutischen Chemie könnte die Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre Fähigkeit, mit biologischen Zielen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere in Bereichen wie Entzündungshemmungs-, Krebs- oder antiviralen Therapien.

Industrie

In industriellen Anwendungen kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von 6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, Mononatriumsalz beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Diese Ziele könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen zu passen, wodurch sie möglicherweise biologische Signalwege hemmt oder aktiviert.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, Mononatriumsalz: Ähnliche Struktur, aber es fehlt die Isopropylgruppe.

6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3-hydroxy-, Mononatriumsalz: Ähnliche Struktur, aber es hat eine Hydroxygruppe weniger.

Einzigartigkeit

Die Einzigartigkeit von 6-Heptensäure, 7-(3-(4-Chlorphenyl)4-(4-Fluorphenyl)-1-methyl-6-(1-methylethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-3,5-dihydroxy-, Mononatriumsalz liegt in seiner spezifischen Kombination aus funktionellen Gruppen und strukturellen Merkmalen. Diese Kombination ermöglicht einzigartige Wechselwirkungen mit biologischen Zielen und chemische Reaktivität, wodurch sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen wird.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.